5-methoxy-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-1-methyl-1H-indole-2-carboxamide
Description
This compound features a 1-methyl-5-methoxyindole core linked via a 3-oxopropyl chain to a 4-(4-methoxyphenyl)piperazine moiety. Piperazine derivatives are widely explored in medicinal chemistry for their versatility in targeting GPCRs or enzymes, making this compound a candidate for similar therapeutic pathways .
Properties
IUPAC Name |
5-methoxy-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-1-methylindole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O4/c1-27-22-9-8-21(33-3)16-18(22)17-23(27)25(31)26-11-10-24(30)29-14-12-28(13-15-29)19-4-6-20(32-2)7-5-19/h4-9,16-17H,10-15H2,1-3H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTXQINWNYRIRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C=C1C(=O)NCCC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-methoxy-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-1-methyl-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Piperazine Ring: The piperazine ring can be introduced through a Mannich reaction, where a secondary amine (piperazine) reacts with formaldehyde and an aromatic compound.
Functionalization of the Indole Core: The indole core can be functionalized with a methoxy group through electrophilic substitution reactions.
Coupling Reactions: The final step involves coupling the functionalized indole core with the piperazine derivative to form the desired compound.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
5-methoxy-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the oxopropyl chain can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s structural features make it a candidate for studying receptor-ligand interactions and enzyme inhibition.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-methoxy-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The indole core can bind to multiple receptors, contributing to the compound’s biological activity . The exact pathways and molecular targets involved would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The following compounds share partial structural homology with the target molecule:
Pharmacological and Functional Insights
- Kinase Inhibition Potential: CDD-1431 (7a) demonstrates that indole-piperazine-carboxamide hybrids can achieve kinase selectivity (e.g., BMPR2).
- Piperazine Role : Piperazine derivatives often confer basicity and solubility. The 4-methoxyphenyl substituent in the target compound may reduce basicity compared to 4-methylpiperazine (CAS 113963-68-1), impacting membrane permeability .
- Carboxamide vs. Hydrazide : The carboxamide group in the target compound offers stronger hydrogen-bonding capacity than hydrazide derivatives (e.g., 866149-20-4), which could improve target engagement .
Biological Activity
5-methoxy-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-1-methyl-1H-indole-2-carboxamide is a complex organic compound belonging to the indole derivative class. This compound is notable for its potential therapeutic applications, particularly in the fields of psychiatry and oncology, due to its interactions with various biological targets.
Chemical Structure
The compound's IUPAC name is 5-methoxy-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-1-methylindole-2-carboxamide. The molecular formula is with a molecular weight of 446.54 g/mol. The structure includes an indole core, a methoxy group, and a piperazine ring, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Indole Core : Methods such as Fischer indole synthesis are utilized.
- Introduction of the Piperazine Ring : This is often achieved through a Mannich reaction.
- Functionalization : The indole core is functionalized with methoxy groups through electrophilic substitution.
- Final Coupling : The piperazine derivative is coupled with the functionalized indole core to yield the final product.
Biological Activity
The biological activity of this compound has been evaluated in various studies, revealing its potential as an anticancer agent and a modulator of neurotransmitter systems.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives containing oxime moieties can enhance anticancer activity by targeting specific kinases involved in cancer cell proliferation. In particular, compounds with similar piperazine structures have demonstrated inhibition of FLT3 kinase activity, which is crucial in hematological malignancies.
Table 1: Comparison of Anticancer Activity (IC50 Values)
| Compound | Target Kinase | IC50 (µM) |
|---|---|---|
| Compound A | FLT3 | 0.072 |
| Compound B | DRAK1 | 0.008 |
| 5-Methoxy Indole Derivative | FLT3 | TBD |
Neurotransmitter Modulation
The piperazine ring in this compound suggests potential interactions with various neurotransmitter receptors, particularly in the central nervous system (CNS). Compounds with similar structures have been shown to act as selective serotonin reuptake inhibitors (SSRIs) or antagonists at dopamine receptors.
The mechanism of action involves binding to specific receptors, modulating neurotransmitter release and activity. The presence of methoxy groups enhances lipophilicity, facilitating better blood-brain barrier penetration.
Study on Anticancer Efficacy
A study conducted on MV4-11 cells (with FLT3/ITD mutation) revealed that compounds similar to this compound exhibited significant cytotoxic effects. The compound induced cell cycle arrest and apoptosis at low concentrations (IC50 values as low as 0.072 µM) .
Neuropharmacological Assessment
In another study assessing the neuropharmacological properties, compounds with structural similarities were found to influence serotonin and dopamine pathways, suggesting potential applications in treating mood disorders and anxiety .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
